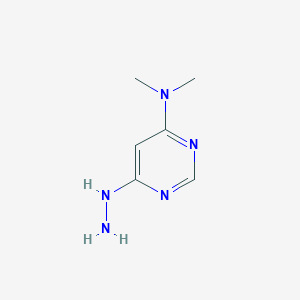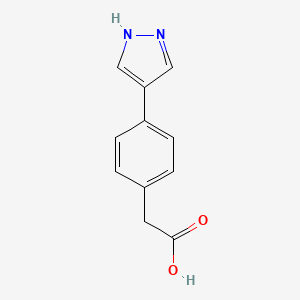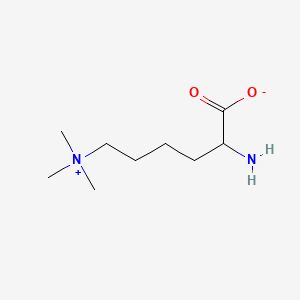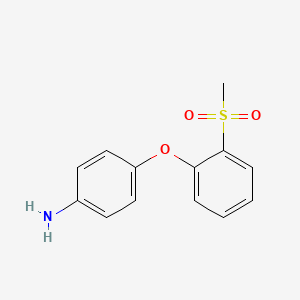
4-(2-Methylsulfonylphenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylsulfonylphenoxy)aniline is an organic compound that belongs to the class of aniline derivatives It features a phenoxy group substituted with a methylsulfonyl group at the ortho position and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylsulfonylphenoxy)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 2-methylsulfonylphenol, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group, forming 2-methylsulfonylaniline.
Etherification: The 2-methylsulfonylaniline is then reacted with a halogenated phenol derivative under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by etherification using continuous flow reactors to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylsulfonylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium amide (NaNH2) in liquid ammonia are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(2-Methylsulfonylphenoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylsulfonylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-nitroaniline: Similar in structure but with a methoxy group instead of a methylsulfonyl group.
N-Methylaniline: Aniline derivative with a methyl group attached to the nitrogen atom.
Uniqueness
4-(2-Methylsulfonylphenoxy)aniline is unique due to the presence of both a methylsulfonyl group and a phenoxy group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C13H13NO3S |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
4-(2-methylsulfonylphenoxy)aniline |
InChI |
InChI=1S/C13H13NO3S/c1-18(15,16)13-5-3-2-4-12(13)17-11-8-6-10(14)7-9-11/h2-9H,14H2,1H3 |
InChI Key |
CBUOYQBZNFFFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


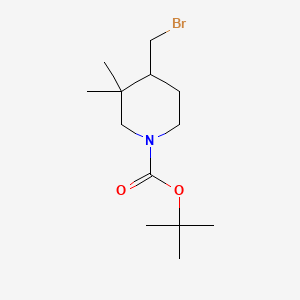

![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)
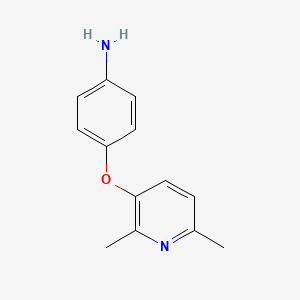
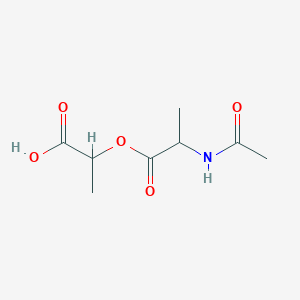
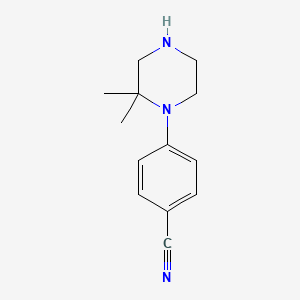


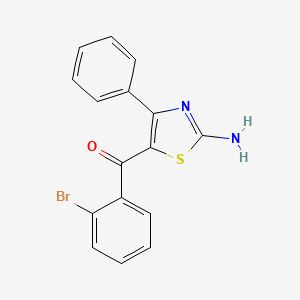
![1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B13893937.png)
